3-Bromo-2,6-bis(trifluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,6-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF6N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYUWKCBQYYZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 3 Bromo 2,6 Bis Trifluoromethyl Pyridine
Nucleophilic Substitution Reactions
The pyridine (B92270) ring, particularly when substituted with strong electron-withdrawing groups like trifluoromethyl groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of 3-bromo-2,6-bis(trifluoromethyl)pyridine in such reactions is a subject of significant interest in synthetic organic chemistry.
Substitution of the Bromine Atom by Diverse Nucleophiles (e.g., Amines, Thiols)
The bromine atom at the 3-position of the this compound ring is activated towards nucleophilic displacement. This is due to the electron-withdrawing nature of the two trifluoromethyl groups, which stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction. nih.gov A variety of nucleophiles, including amines and thiols, can displace the bromide ion.
For instance, reactions with primary and secondary amines can lead to the formation of the corresponding 3-amino-2,6-bis(trifluoromethyl)pyridine derivatives. Similarly, treatment with thiols or their corresponding thiolates can yield 3-thioether-substituted pyridines. The reaction conditions for these substitutions, such as solvent, temperature, and the use of a base, can influence the reaction rate and yield. In many cases, a base is required to deprotonate the nucleophile (in the case of amines and thiols) to increase its nucleophilicity.
While specific studies on this compound are not extensively detailed in the provided results, the general principles of nucleophilic substitution on electron-deficient pyridine rings are well-established. nih.govmdpi.com The introduction of a nitro group, another strong electron-withdrawing group, into a pyridine ring has been shown to facilitate the substitution of other leaving groups by sulfur nucleophiles. nih.gov This suggests that the two trifluoromethyl groups in this compound would similarly activate the bromine atom for substitution by amines and thiols.
Influence of Steric and Electronic Effects on Regioselectivity in Nucleophilic Processes
In substituted pyridines, the regioselectivity of nucleophilic substitution is governed by a combination of steric and electronic factors. nih.gov The two trifluoromethyl groups at the 2- and 6-positions of this compound exert significant electronic and steric effects.
Intramolecular Nucleophilic Aromatic Substitution Triggered by Trifluoromethyl Groups
Intramolecular nucleophilic aromatic substitution (SNAr) reactions can occur when a molecule contains both a nucleophilic center and an electrophilic aromatic ring with a suitable leaving group, positioned in a way that allows for the formation of a stable ring. youtube.com In the context of trifluoromethyl-substituted pyridines, the strong electron-withdrawing nature of the trifluoromethyl groups can facilitate such intramolecular cyclizations.
If a molecule of this compound were to be modified with a side chain containing a nucleophile (e.g., an alcohol, amine, or thiol) at an appropriate position, an intramolecular SNAr could be envisioned. The trifluoromethyl groups would activate the pyridine ring towards this intramolecular attack, potentially leading to the formation of novel heterocyclic systems fused to the pyridine ring. The facility of such reactions depends on the length and flexibility of the linking chain, as this determines the ability of the nucleophile to reach the electrophilic carbon atom bearing the bromine atom. youtube.com
Organometallic Reactions and Cross-Coupling Strategies
This compound is a valuable substrate for various organometallic cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Ullmann)
The bromine atom on the this compound ring can be readily substituted using a range of metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. sumitomo-chem.co.jpmdpi.com This reaction is widely used for the formation of biaryl compounds and is tolerant of a wide variety of functional groups. beilstein-journals.org The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding 3-aryl-2,6-bis(trifluoromethyl)pyridine. researchgate.net
Negishi Coupling: The Negishi coupling is another palladium- or nickel-catalyzed reaction that couples organic halides with organozinc compounds. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²) bonds. nih.gov this compound could be coupled with various organozinc reagents to introduce a wide range of substituents at the 3-position. nih.gov
Ullmann Condensation: The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org A more modern variation, the Ullmann condensation, is a copper-promoted conversion of aryl halides to aryl ethers, thioethers, and amines. wikipedia.orgnih.govmdpi.com This reaction typically requires higher temperatures than palladium-catalyzed couplings. wikipedia.org this compound could potentially undergo Ullmann-type reactions with alcohols, thiols, or amines in the presence of a copper catalyst to form the corresponding ethers, thioethers, or amines. nih.gov
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Palladium | Organoboron | C-C |
| Negishi | Palladium or Nickel | Organozinc | C-C |
| Ullmann | Copper | Alcohols, Thiols, Amines | C-O, C-S, C-N |
Mechanistic Considerations in Palladium-Catalyzed Pyridine Coupling
The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.orgresearchgate.net
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a palladium(II) intermediate.
Transmetalation: In this step, the organic group from the organometallic coupling partner (e.g., the organoboron reagent in the Suzuki reaction or the organozinc reagent in the Negishi reaction) is transferred to the palladium(II) complex. This forms a diorganopalladium(II) species. nobelprize.org
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org
The efficiency of these steps can be influenced by various factors, including the nature of the ligands on the palladium catalyst, the base used (in the Suzuki reaction), and the solvent. The electron-deficient nature of the this compound substrate can influence the rate of the oxidative addition step.
Double and Triple Cross-Coupling Transformations for Polyarylation
The electron-deficient nature of the pyridine ring in this compound and its derivatives makes them valuable substrates in cross-coupling reactions for the synthesis of polyarylated compounds. Specifically, the pinacol (B44631) ester of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid, which can be synthesized via iridium-catalyzed borylation, is a key intermediate for these transformations. kaust.edu.saresearchgate.net
This boronic ester readily participates in Suzuki cross-coupling reactions with a variety of (hetero)aryl bromides, leading to the formation of coupled products in yields ranging from 46% to 95%. kaust.edu.saresearchgate.net The utility of this building block is further highlighted by its successful application in double and triple Suzuki couplings with dibromo- and tribromoarenes. kaust.edu.saresearchgate.net This capability allows for the systematic installation of the strongly electron-withdrawing 2,6-bis(trifluoromethyl)pyridyl group onto multiple positions of an aromatic core, thereby enabling the synthesis of complex polyarylated structures. kaust.edu.saresearchgate.net
The following table summarizes the outcomes of double and triple Suzuki cross-coupling reactions involving 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester:
Table 1: Double and Triple Suzuki Cross-Coupling Reactions
| Aryl Halide | Number of Coupling Sites | Product Type | Reference |
|---|---|---|---|
| Dibromoarenes | 2 | Doubly coupled | kaust.edu.saresearchgate.net |
Halogen-Lithium Exchange and Related Metalation Processes
Halogen-lithium exchange is a fundamental and rapid reaction for converting organic halides into organometallic reagents, which are versatile intermediates in organic synthesis. wikipedia.org This process is particularly relevant for aryl and vinyl halides and typically proceeds faster than other reactions like nucleophilic addition or proton transfer. wikipedia.orgharvard.edu The exchange rate is influenced by the halogen, following the trend I > Br > Cl, with fluorides being generally unreactive. wikipedia.orgprinceton.edu
The treatment of a bromo-substituted pyridine with an organolithium reagent, such as n-butyllithium, can generate a pyridyllithium intermediate through halogen-lithium exchange. byu.edu This reaction is often conducted at low temperatures in inert solvents to ensure clean conversion. byu.edu The resulting lithiated pyridine is a potent nucleophile and can react with various electrophiles, enabling the introduction of a wide range of functional groups onto the pyridine ring.
The stability and reactivity of the pyridyllithium intermediate can be influenced by the solvent. Ethereal solvents, while common, can sometimes participate in the reaction and affect stereoselectivity. byu.edu In some cases, non-ethereal solvents like dichloromethane (B109758) have been successfully employed to generate specific lithiated pyridine species with high selectivity. byu.edu
The general mechanism for lithium-halogen exchange can proceed through a nucleophilic pathway involving the formation of a reversible "ate-complex". harvard.eduprinceton.edu Kinetic studies support a mechanism where the carbanion of the organolithium reagent attacks the halogen atom on the aryl halide. wikipedia.org
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to the organolithium reagent. wikipedia.orgbaranlab.org This coordination directs the deprotonation to the adjacent ortho-position, leading to the formation of a lithiated intermediate that can then be trapped by an electrophile. wikipedia.org
For pyridine rings, which are π-deficient, the presence of a DMG is often necessary to facilitate lithiation and to avoid competitive nucleophilic addition of the organolithium reagent to the ring. uwindsor.ca Common bases used for the deprotonation of pyridines in DoM strategies include lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP). uwindsor.ca The regioselectivity of the metalation is dictated by the position of the DMG on the pyridine ring. uwindsor.ca
The trifluoromethyl group, being strongly electron-withdrawing, can influence the acidity of the C-H bonds on the pyridine ring, potentially impacting the regioselectivity of DoM. However, the primary control is exerted by the coordinating ability of the DMG.
C-H Functionalization of Trifluoromethylated Pyridines
Direct C-H functionalization is an atom-economical approach to introduce new functional groups onto aromatic rings, avoiding the need for pre-functionalized starting materials. illinois.edu For trifluoromethylated pyridines, several methodologies have been developed to achieve regioselective C-H functionalization.
Iridium-Catalyzed C-H Borylation Methodologies
Iridium-catalyzed C-H borylation has emerged as a valuable tool for the synthesis of (hetero)arylboronic esters, which are versatile intermediates in cross-coupling reactions. acs.orgrsc.org This method is highly atom-economical and can be performed under neat conditions, without the need for a solvent. acs.orgdigitellinc.com The regioselectivity of the borylation is primarily governed by steric factors, allowing for the installation of a boronic ester group at the less hindered positions of the pyridine ring. acs.orgdigitellinc.com
This methodology has been successfully applied to various trifluoromethyl-substituted pyridines, demonstrating compatibility with a range of functional groups, including halogens, esters, and alkoxy groups. acs.orgdigitellinc.com For instance, the borylation of 2,3-bis(trifluoromethyl)pyridine (B161401) selectively occurs at the 5-position due to the steric hindrance of the trifluoromethyl group at the 3-position. acs.org Similarly, 2,6-bis(trifluoromethyl)pyridine (B1297899) can be functionalized using this approach. acs.org
The resulting trifluoromethyl-substituted pyridylboronic esters are generally stable and can be purified by column chromatography. acs.orgdigitellinc.com However, α-borylated pyridines may have limited long-term stability. acs.orgdigitellinc.com
Table 2: Iridium-Catalyzed C-H Borylation of Trifluoromethylated Pyridines
| Substrate | Position of Borylation | Yield (%) | Reference |
|---|---|---|---|
| 2,3-bis(trifluoromethyl)pyridine | 5 | 82 | acs.org |
| 2-chloro-3-(trifluoromethyl)pyridine | 5 | 52 | acs.org |
| 2-methoxy-3-(trifluoromethyl)pyridine | 5 | 98 | acs.org |
Base-Catalyzed Halogen Transfer in C-H Hydroxylation Reactions
While direct C-H hydroxylation of pyridines can be challenging, a dearomatization-rearomatization strategy provides a pathway for the meta-selective functionalization of pyridines. researchgate.net This approach involves an initial dearomatization step, followed by the introduction of a functional group, and subsequent rearomatization to restore the pyridine ring. researchgate.net This method has been successfully applied to a variety of pyridine derivatives, including those found in bioactive molecules. researchgate.net
This protocol allows for the introduction of various functional groups, including halogens, at the meta position with high regioselectivity. researchgate.net While the provided search results focus on trifluoromethylation and halogenation, the principles of this dearomative activation could potentially be extended to hydroxylation reactions through a similar halogen transfer mechanism, although specific examples for this compound are not detailed.
Regioselective C-H Activation Directed by Electron-Withdrawing Substituents
The reactivity of this compound in C-H activation processes is profoundly influenced by the electronic properties of its substituents. The two trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups, which significantly decrease the electron density of the pyridine ring. This deactivation makes the molecule less susceptible to electrophilic attack, a common step in many C-H activation cycles.
Direct C-H functionalization of highly electron-deficient pyridines often requires specialized strategies, such as the temporary conversion of the pyridine into a more electron-rich intermediate or the use of radical-based pathways. nih.govprinceton.edu For this compound, regioselectivity would be dictated by the remaining positions. The C-4 and C-5 positions are the only available sites for C-H functionalization. Nucleophilic attack, a common consequence of pyridine activation strategies, is typically directed to the 2, 4, and 6 positions. chemrxiv.org In this molecule, the 2- and 6-positions are blocked, suggesting that any nucleophilic C-H functionalization would likely be directed to the C-4 position.
Table 1: Electronic Influence of Substituents on C-H Bond Reactivity in this compound
| Position | Substituent | Electronic Effect | Predicted Impact on C-H Reactivity |
| C-2 | -CF₃ | Strong Electron Withdrawal (Inductive) | Deactivates ring; directs nucleophilic attack |
| C-3 | -Br | Electron Withdrawal (Inductive); Weak Deactivation | Site of potential substitution |
| C-4 | -H | Increased acidity due to adjacent -CF₃ groups | Potential site for deprotonation/metallation |
| C-5 | -H | Less acidic than C-4 proton | Less favored site for initial deprotonation |
| C-6 | -CF₃ | Strong Electron Withdrawal (Inductive) | Deactivates ring; directs nucleophilic attack |
Other Significant Transformation Pathways
Beyond C-H activation, the unique substitution pattern of this compound opens avenues for other significant chemical transformations.
Oxidation and Reduction Chemistry of Halogenated Pyridines
The oxidation and reduction chemistry of this compound is dictated by the nature of its functional groups.
Oxidation: The pyridine ring is highly electron-deficient due to the nitrogen heteroatom and the two trifluoromethyl groups, making it resistant to oxidation. nih.gov Oxidation of pyridines typically yields pyridine N-oxides. scripps.edu For this specific compound, such a transformation would require potent oxidizing agents and harsh reaction conditions. The resulting N-oxide could, in principle, serve as an activated intermediate for subsequent functionalization reactions. acs.org
Reduction: The primary site for reduction on the molecule is the carbon-bromine bond. Catalytic hydrogenation or the use of other reducing agents can lead to hydrodebromination, replacing the bromine atom with a hydrogen atom to yield 2,6-bis(trifluoromethyl)pyridine. This transformation is a common pathway for substituted aryl halides. The trifluoromethyl groups are generally robust and resistant to reduction under typical hydrodehalogenation conditions.
Table 2: Potential Oxidation and Reduction Products
| Reaction Type | Reagents (Example) | Potential Major Product |
| Oxidation | m-CPBA, H₂O₂ | This compound N-oxide |
| Reduction | H₂, Pd/C | 2,6-bis(trifluoromethyl)pyridine |
Aryl Halide Isomerization Mechanisms Involving Pyridyne Intermediates
Aryl halide isomerization is a known process for certain bromopyridines, proceeding through highly reactive pyridyne intermediates. wikipedia.org The standard mechanism for 3-bromopyridines involves deprotonation at the C-4 position by a strong base, followed by the elimination of the bromide ion to form a transient 3,4-pyridyne. nih.govchemrxiv.org This intermediate can then be trapped by a nucleophile at either C-3 or C-4, or it can be re-halogenated, potentially leading to an isomerized product. nih.govrsc.org
However, the presence of strong electron-withdrawing groups on the pyridine ring can significantly alter this reaction pathway. Research has shown that for substrates like 3-bromo-2-(trifluoromethyl)pyridine, the isomerization process is suppressed. nih.govrsc.org Instead of forming a pyridyne, these electron-deficient systems preferentially undergo direct nucleophilic aromatic substitution (SNAr) at the carbon bearing the bromine atom (C-3). rsc.orgresearchgate.net
For this compound, this effect is expected to be even more pronounced. The two -CF₃ groups render the C-3 position exceptionally electrophilic and susceptible to direct attack by the base or other nucleophiles present in the reaction mixture. While the C-4 proton is rendered more acidic by the flanking electron-withdrawing groups, the rate of the competing SNAr reaction at C-3 appears to be much faster than the bromide elimination required to form the 3,4-pyridyne. nih.govrsc.org Consequently, treatment of this compound with a strong base is predicted to yield products of direct substitution at C-3 rather than products derived from a pyridyne intermediate.
Table 3: Competing Reaction Pathways for Substituted 3-Bromopyridines in the Presence of Base
| Substrate | Substituent(s) | Favored Pathway | Rationale |
| 3-Bromopyridine (B30812) | None | Isomerization via 3,4-pyridyne | Deprotonation at C-4 followed by elimination is competitive. nih.gov |
| 3-Bromo-2-(trifluoromethyl)pyridine | One -CF₃ group at C-2 | Direct C-3 Substitution (SNAr) | The -CF₃ group strongly activates the C-3 position for nucleophilic attack, outcompeting pyridyne formation. nih.govrsc.org |
| This compound | Two -CF₃ groups at C-2, C-6 | Direct C-3 Substitution (SNAr) | The additive effect of two -CF₃ groups makes the SNAr pathway highly favorable, effectively inhibiting isomerization. |
Spectroscopic Characterization Methodologies in the Analysis of 3 Bromo 2,6 Bis Trifluoromethyl Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of fluorinated organic compounds. The presence of NMR-active nuclei such as ¹H, ¹³C, ¹⁹F, and ¹¹B allows for a comprehensive structural analysis of 3-Bromo-2,6-bis(trifluoromethyl)pyridine and its various derivatives.
Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns are highly informative for confirming the substitution pattern.
In related brominated trifluoromethylpyridines, the aromatic protons typically appear as doublets or doublets of doublets in the downfield region of the spectrum, a characteristic of protons attached to an electron-deficient pyridine ring. For instance, in 5-Bromo-2-(trifluoromethyl)pyridine, the proton signals are observed at δ 8.82 (d), 8.05 (dd), and 7.61 (d) ppm. rsc.org The specific chemical shifts and coupling constants (J-values) allow for unambiguous assignment of each proton and thus confirm the regiochemistry of the substituents on the pyridine ring. rsc.org
Table 1: Representative ¹H NMR Data for Brominated Trifluoromethylpyridine Derivatives
| Compound | Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 5-Bromo-2-(trifluoromethyl)pyridine rsc.org | H-6 | 8.82 | d | 1.7 |
| H-4 | 8.05 | dd | 8.3, 1.7 | |
| H-3 | 7.61 | d | 8.3 | |
| 3-Chloro-2-(trifluoromethyl)pyridine rsc.org | H-6 | 8.62 | d | 3.7 |
| H-5 | 7.91 | d | 12.7 |
Note: Data acquired in CDCl₃. Multiplicity: d = doublet, dd = doublet of doublets.
Carbon-13 (¹³C) NMR spectroscopy is essential for characterizing the carbon skeleton of this compound. The spectrum reveals distinct signals for each unique carbon atom, including those in the pyridine ring and the trifluoromethyl (CF₃) groups. A key feature in the ¹³C NMR spectra of such compounds is the presence of carbon-fluorine (C-F) coupling. rsc.org
The carbon atoms directly bonded to fluorine atoms (¹JCF) exhibit large coupling constants, often appearing as quartets for CF₃ groups due to coupling with three equivalent fluorine atoms. rsc.org Carbons that are two (²JCF), three (³JCF), or even four (⁴JCF) bonds away from fluorine atoms also show smaller, but still significant, coupling, providing valuable structural information. magritek.comlibretexts.org For example, in the ¹³C NMR spectrum of 5-Bromo-2-(trifluoromethyl)pyridine, the CF₃ carbon appears as a quartet with a large coupling constant (J = 276.2 Hz), and the C-2 carbon attached to it also shows a quartet splitting (J = 34.3 Hz). rsc.orgrsc.org This through-bond scalar coupling is invaluable for assigning carbon signals and confirming the positions of the trifluoromethyl groups. researchgate.netacs.org
Table 2: Representative ¹³C NMR Data Highlighting C-F Coupling in Trifluoromethylpyridine Derivatives
| Compound | Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) |
|---|---|---|---|---|
| 5-Nitro-2-(trifluoromethyl)pyridine rsc.org | C-2 | 152.6 | q | 36.0 |
| CF₃ | 120.5 | q | 276.0 | |
| C-3 | 121.2 | q | 2.6 | |
| 3-Chloro-2-(trifluoromethyl)pyridine rsc.org | C-2 | 144.8 | q | 34.3 |
Note: Data acquired in CDCl₃. Multiplicity: q = quartet.
Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for analyzing fluorinated compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides direct information about the chemical environment of the fluorine atoms. For this compound, the two CF₃ groups are chemically equivalent, and thus a single sharp singlet is expected in the proton-decoupled ¹⁹F NMR spectrum. rsc.org
The chemical shift of this signal is characteristic of the trifluoromethyl group's position on the electron-deficient pyridine ring. For instance, the CF₃ group in 5-Bromo-2-(trifluoromethyl)pyridine resonates at δ -67.9 ppm, while in 5-Nitro-2-(trifluoromethyl)pyridine, it appears at δ -68.1 ppm. rsc.org The wide range of chemical shifts in ¹⁹F NMR makes it an excellent tool for distinguishing between different fluorinated species and identifying impurities. alfa-chemistry.comthermofisher.comucsb.edu The quantitative nature of ¹⁹F NMR (qNMR) allows for the direct determination of the purity of fluorinated compounds without the need for a reference standard of the analyte itself, making it a valuable method for quality control. nih.govresearchgate.net
Table 3: Representative ¹⁹F NMR Chemical Shifts for Trifluoromethylpyridine Derivatives
| Compound | Chemical Shift (δ, ppm) |
|---|---|
| 5-Bromo-2-(trifluoromethyl)pyridine rsc.org | -67.9 |
| 5-Nitro-2-(trifluoromethyl)pyridine rsc.org | -68.1 |
| 3-Chloro-2-(trifluoromethyl)pyridine rsc.org | -66.3 |
Note: Data acquired in CDCl₃. Chemical shifts are typically referenced to CFCl₃.
When this compound is converted into a derivative such as a boronic ester (e.g., via a Miyaura borylation), Boron-11 (¹¹B) NMR spectroscopy becomes a critical characterization tool. researchgate.net ¹¹B NMR is highly effective for studying boron-containing compounds. researchgate.net
For a tricoordinate boronic ester derivative, a single broad signal is typically observed in the ¹¹B NMR spectrum. The chemical shift for these species generally falls within the range of δ 20 to 35 ppm. nih.govsdsu.edu The specific chemical shift provides insight into the electronic environment around the boron atom. For example, aryl boronic esters typically resonate around δ 30 ppm. sdsu.edu The addition of a ligand or base to the empty p-orbital of the boron atom, forming a tetracoordinate species, would result in a significant upfield shift in the ¹¹B NMR spectrum, confirming the change in coordination at the boron center. sdsu.edu
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. rsc.org
The mass spectrum of the title compound is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units (M⁺ and M+2), providing definitive evidence for the presence of a single bromine atom in the molecule. rsc.org Analysis of the fragmentation pattern can further corroborate the proposed structure, with expected fragments corresponding to the loss of a trifluoromethyl group (CF₃) or a bromine atom (Br). rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., FT-IR)
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. In the analysis of this compound and its derivatives, FT-IR (Fourier-Transform Infrared) spectroscopy can confirm the presence of key structural features.
The IR spectrum is expected to be dominated by strong absorption bands associated with the C-F bonds of the trifluoromethyl groups. These C-F stretching vibrations typically appear in the region of 1100-1350 cm⁻¹. The spectrum would also feature characteristic absorption bands corresponding to the pyridine ring, including C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration would be observed at lower frequencies, typically in the 500-650 cm⁻¹ region of the spectrum. nist.gov
X-ray Diffraction (XRD) for Single-Crystal Structural Determination
Single-crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. The resulting data allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.
While a specific crystal structure for this compound is not publicly documented, the analysis of structurally related, highly substituted pyridine derivatives provides a clear example of the data obtained from an XRD experiment. nih.gov For instance, the crystallographic analysis of compounds like 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine yields a detailed set of parameters that define the crystal lattice and the molecule's position within it. nih.govsemanticscholar.org These parameters are crucial for understanding intermolecular interactions, such as halogen bonding or π-stacking, which influence the material's bulk properties. nih.gov
A typical set of crystallographic data obtained from a single-crystal XRD analysis is presented in the table below, using a representative substituted pyridine for illustrative purposes. nih.gov
| Parameter | Value | Description |
| Crystal System | Orthorhombic | The classification of the crystal based on its symmetry. |
| Space Group | Pca2₁ | The specific symmetry group describing the arrangement of molecules in the unit cell. |
| a (Å) | 19.385(3) | The length of the 'a' axis of the unit cell. |
| b (Å) | 8.0190(10) | The length of the 'b' axis of the unit cell. |
| c (Å) | 16.494(2) | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 90 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 2562.9(6) | The total volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.835 | The theoretical density of the crystal. |
For this compound, an XRD analysis would definitively confirm the substitution pattern on the pyridine ring and reveal the rotational conformation of the two trifluoromethyl groups relative to the ring and each other.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. In aromatic and heteroaromatic systems like pyridine, the primary electronic transitions observed are π → π* (promotion of an electron from a bonding π orbital to an antibonding π* orbital) and n → π* (promotion of a non-bonding electron, such as from the nitrogen lone pair, to an antibonding π* orbital).
The absorption maxima (λmax) are sensitive to the substituents attached to the pyridine ring. The bromine atom acts as an auxochrome, a group that can modify the absorption of a chromophore, while the two trifluoromethyl groups are potent electron-withdrawing groups. nih.gov These substituents can cause a shift in the absorption wavelength to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For example, the spectrum of 3-bromopyridine (B30812) shows absorption maxima around 263 nm in the vapor phase. nist.gov The introduction of two strongly electron-withdrawing CF₃ groups is expected to significantly perturb the electronic structure of the pyridine ring, likely shifting the π → π* transitions. The n → π* transition of the pyridine nitrogen is also expected to be influenced, often undergoing a hypsochromic shift in the presence of electron-withdrawing groups.
The table below outlines the typical electronic transitions for pyridine and a related brominated derivative, along with a projection for the title compound.
| Compound | λmax (nm) | Transition Type |
| Pyridine | ~251 | π → π |
| ~270 | n → π | |
| 3-Bromopyridine | ~263 | π → π nist.gov |
| This compound | Projected ~265-275 | π → π |
The projected values for this compound are based on the expected electronic effects of the substituents, though experimental verification is required for confirmation.
Elemental Analysis (CHN Microanalysis) for Compositional Assessment
Elemental analysis, specifically CHN microanalysis, is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method is essential for verifying the empirical formula of a newly synthesized compound and is a critical component in establishing its purity and identity. acs.org
The process involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion products—carbon dioxide, water vapor, and nitrogen gas—are separated and quantified, allowing for the calculation of the percentage composition of C, H, and N in the original sample. For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₇H₂BrF₆N. Typically, experimental values that fall within ±0.4% of the theoretical values are considered acceptable confirmation of the compound's elemental composition.
The theoretical elemental composition for this compound is provided in the table below.
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 84.077 | 28.69% |
| Hydrogen | H | 1.008 | 2.016 | 0.69% |
| Bromine | Br | 79.904 | 79.904 | 27.27% |
| Fluorine | F | 18.998 | 113.988 | 38.90% |
| Nitrogen | N | 14.007 | 14.007 | 4.78% |
| Total | 293.992 | 100.00% |
Computational and Theoretical Investigations of 3 Bromo 2,6 Bis Trifluoromethyl Pyridine
Quantum Chemical Calculations of Reactivity and Selectivity
Computational Modeling of Reaction Mechanisms and Regioselectivity (e.g., Pyridyne Intermediates):While the reactivity of pyridyne intermediates is a subject of computational study, no models specific to the pyridyne derived from 3-Bromo-2,6-bis(trifluoromethyl)pyridine were found.
Further research and publication in the field of computational chemistry are required to provide the specific data needed to construct the requested article.
Thermodynamic and Energetic Considerations in Reaction Pathways
Computational chemistry provides powerful tools to investigate the thermodynamics and energetics of reaction pathways involving this compound. Density Functional Theory (DFT) is a commonly employed method to calculate the energies of reactants, transition states, and products. These calculations are crucial for understanding reaction mechanisms, predicting reaction feasibility, and determining kinetic and thermodynamic stability.
A hypothetical energy profile for a reaction involving this compound could be mapped out to visualize the energy changes as the reaction progresses. This would involve identifying and calculating the energies of all intermediates and transition states. The activation energy (Ea) derived from these calculations provides insight into the kinetic barriers of the reaction.
Table 1: Hypothetical Thermodynamic Data for a Reaction Step
| Parameter | Calculated Value (kcal/mol) |
| ΔH (Enthalpy) | -15.2 |
| ΔS (Entropy) | -5.8 |
| ΔG (Gibbs Free Energy) | -13.5 |
| Ea (Activation Energy) | 20.7 |
Note: The data in this table is illustrative and represents the type of information that can be obtained from computational studies.
Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis Spectra)
Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com This approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in the experimental spectrum. mdpi.com
For this compound, TD-DFT calculations can predict its UV-Vis spectrum, providing valuable information about its electronic structure and transitions. The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. researchgate.net Studies on similar pyridine (B92270) derivatives have shown that functionals like B3LYP with appropriate basis sets can provide reliable predictions of λmax values. researchgate.netmdpi.com
The calculations would typically involve optimizing the ground state geometry of the molecule, followed by the TD-DFT calculation to obtain the vertical excitation energies. The results can help in understanding the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, by analyzing the molecular orbitals involved. mdpi.com
Table 2: Predicted UV-Vis Absorption Data from TD-DFT
| Excitation | Wavelength (nm) | Oscillator Strength | Major Contribution |
| S0 → S1 | 285 | 0.021 | HOMO -> LUMO |
| S0 → S2 | 260 | 0.153 | HOMO-1 -> LUMO |
| S0 → S3 | 235 | 0.098 | HOMO -> LUMO+1 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical TD-DFT outputs for similar aromatic compounds.
Applications of Computational Methods in Ligand Design and Rational Synthesis
Computational methods are indispensable in modern drug discovery and materials science for the rational design of new molecules and the planning of synthetic routes. In the context of this compound, these methods can be applied to design novel ligands for various applications, such as catalysis or medicinal chemistry.
By using the this compound scaffold as a starting point, computational tools can be used to explore a wide range of derivatives. Molecular docking studies, for example, can predict the binding affinity and mode of interaction of these derivatives with a specific biological target. This in silico screening helps in prioritizing compounds for synthesis, thereby saving time and resources. nih.gov
Furthermore, computational chemistry aids in the rational design of synthetic pathways. By modeling potential reaction intermediates and transition states, chemists can anticipate potential side reactions and optimize reaction conditions to improve yields and selectivity. For example, understanding the electronic properties of the pyridine ring, influenced by the bromine and trifluoromethyl substituents, is crucial for predicting its reactivity in various chemical transformations. DFT calculations can provide insights into the electron density distribution and molecular electrostatic potential, guiding the choice of reagents and catalysts for a successful synthesis. researchgate.net
Advanced Applications and Derivatization Strategies of 3 Bromo 2,6 Bis Trifluoromethyl Pyridine in Chemical Research
Role as a Versatile Building Block in Complex Organic Synthesis
The strategic placement of a bromine atom at the 3-position of the 2,6-bis(trifluoromethyl)pyridine (B1297899) core renders this compound an exceptionally useful building block for the construction of complex organic molecules. The bromine atom serves as a versatile functional group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.
Construction of Diverse N-Heterocyclic Architectures
3-Bromo-2,6-bis(trifluoromethyl)pyridine is a key precursor for the synthesis of a variety of more complex N-heterocyclic architectures. The bromine atom can be readily displaced or transformed through cross-coupling reactions, allowing for the annulation of additional rings onto the pyridine (B92270) core. While direct examples of the use of this compound in the synthesis of fused heterocycles are not extensively documented in publicly available literature, the reactivity of similar brominated pyridines suggests its high potential in this area. ias.ac.inbeilstein-journals.orgresearchgate.net
For instance, palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig amination are standard methods for the derivatization of bromopyridines. chemspider.comwikipedia.orgnih.gov These reactions would allow for the introduction of aryl, vinyl, alkyl, and amino groups at the 3-position of the pyridine ring, which can then be further manipulated to construct fused heterocyclic systems. The general applicability of these cross-coupling reactions to bromopyridines is well-established. beilstein-journals.orgresearchgate.netresearchgate.net
Table 1: Potential Cross-Coupling Reactions for the Derivatization of this compound
| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Application in Heterocycle Synthesis |
| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | C-C | Synthesis of biaryl and polyaryl systems, precursors for planar, conjugated heterocyclic systems. |
| Stille Coupling | Organotin Reagents | C-C | Formation of C-C bonds with a wide range of carbon-based fragments. |
| Buchwald-Hartwig Amination | Amines | C-N | Introduction of primary and secondary amines, leading to the synthesis of nitrogen-containing fused systems like pyrido[3,2-b]indoles. |
| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | Introduction of alkynyl moieties, which can undergo subsequent cyclization reactions to form fused heterocycles. |
| Heck Coupling | Alkenes | C-C (sp2) | Formation of substituted pyridines with alkenyl side chains, which can be used in pericyclic reactions for ring formation. |
Strategic Installation of Highly Electron-Withdrawing Aromatic Moieties
The 2,6-bis(trifluoromethyl)pyridine moiety is one of the most strongly electron-withdrawing aromatic groups used in organic synthesis. kaust.edu.saresearchgate.net The presence of two trifluoromethyl groups significantly lowers the electron density of the pyridine ring, which can have a profound impact on the electronic properties of the target molecule. By using this compound as a building block, chemists can strategically introduce this electron-deficient unit into larger molecular frameworks.
This is particularly valuable in the design of molecules for applications in materials science and medicinal chemistry, where precise control over electronic properties is crucial. For example, the Suzuki coupling of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol (B44631) ester with various aryl bromides has been successfully demonstrated, yielding coupled products in good to excellent yields. kaust.edu.saresearchgate.net This highlights the feasibility of using the 2,6-bis(trifluoromethyl)pyridine core in cross-coupling reactions to build complex molecules with tailored electronic characteristics. Although this example involves a boronic ester at the 4-position, the principle of using this electron-withdrawing moiety in cross-coupling reactions is directly applicable to the 3-bromo derivative.
Contributions to Medicinal Chemistry Research and Chemical Biology (excluding specific biological activity or clinical trials)
In the realm of medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance properties such as metabolic stability, binding affinity, and bioavailability. Trifluoromethylated pyridines are therefore highly sought-after scaffolds in drug discovery. jst.go.jpnih.gov
Design and Synthesis of Fluorinated Pyridine Scaffolds for Drug Discovery Initiatives
This compound serves as an excellent starting material for the generation of libraries of fluorinated pyridine derivatives for screening in drug discovery programs. The reactivity of the bromine atom allows for the systematic introduction of a wide variety of functional groups, enabling the exploration of the structure-activity relationship of a given pharmacophore. The unique electronic properties conferred by the two trifluoromethyl groups can lead to novel interactions with biological targets.
Precursors for Advanced Pharmaceutical Intermediates
While specific examples of blockbuster drugs derived directly from this compound are not readily found in the public domain, the trifluoromethylpyridine motif is present in numerous agrochemicals and pharmaceuticals. jst.go.jpnih.govresearchgate.net For instance, various chloro- and bromo-trifluoromethylpyridines are key intermediates in the synthesis of several crop-protection products and drugs in development. jst.go.jpbiosynth.com The synthetic versatility of this compound makes it a valuable precursor for the synthesis of more complex and highly functionalized pharmaceutical intermediates.
Applications in Materials Science
The strong electron-withdrawing nature of the 2,6-bis(trifluoromethyl)pyridine unit makes it an attractive component for the design of novel organic materials with interesting electronic and photophysical properties.
The incorporation of such electron-deficient moieties into polymers and small molecules can influence their charge transport characteristics, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While specific research detailing the use of this compound in materials science is limited, the broader class of perfluorinated and polyfluorinated pyridines has been explored for the synthesis of fluorinated polymers and network materials. mdpi.com These materials often exhibit enhanced thermal stability and desirable electronic properties. The bromo-functionality of this compound provides a convenient point of attachment for polymerization or for the synthesis of small molecule materials for electronic applications.
Ligand Design for Supramolecular Chemistry and Metal-Binding Studies (e.g., Actinide Coordination)
The distinct electronic and steric characteristics of the 2,6-bis(trifluoromethyl)pyridine core are instrumental in the design of specialized ligands for supramolecular chemistry and metal coordination. The two trifluoromethyl groups act as strong electron-withdrawing moieties, which decreases the basicity of the pyridine nitrogen. This electronic modulation influences the binding affinity and selectivity of the resulting ligands for various metal ions.
In the realm of metal-binding studies, particularly with f-block elements like lanthanides and actinides, ligand design is crucial. Research on analogous structures, such as 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide derivatives decorated with trifluoromethyl groups, has shed light on coordination properties with lanthanide ions. nih.govornl.gov These studies have shown that trifluoromethyl-substituted ligands can effectively coordinate to lanthanide(III) cations in a tridentate fashion. nih.gov The principles derived from this research are applicable to ligands synthesized from this compound, suggesting their potential in creating highly stable complexes with actinides. The steric bulk of the trifluoromethyl groups can also be exploited to create specific coordination pockets, influencing the geometry and stability of the resulting metal complexes.
The pyridine nitrogen and the bromine atom on the this compound scaffold offer multiple points for modification, allowing for the synthesis of a diverse range of ligands. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce other coordinating groups, leading to multidentate ligands capable of forming intricate supramolecular assemblies. nih.gov The formation of these organized structures is driven by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.govfrontiersin.org
Catalytic Applications, Including Asymmetric Catalysis
The electronic nature of the this compound framework makes it an attractive scaffold for the development of novel catalysts. The electron-deficient pyridine ring can influence the reactivity of appended catalytic moieties. Functionalization at the bromine position can introduce catalytically active groups, and the trifluoromethyl groups can modulate the steric and electronic environment of the catalytic center.
Derivatives of this compound have potential applications in various catalytic processes, including cross-coupling reactions. For example, palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and ligands derived from substituted pyridines can play a crucial role in the efficiency and selectivity of these transformations. researchgate.net The unique properties of this compound-based ligands could lead to enhanced catalytic activity or novel reactivity.
In the field of asymmetric catalysis, the development of chiral ligands is paramount. The this compound core can be elaborated into chiral ligands for enantioselective transformations. While direct catalytic applications of this specific compound are not extensively documented, the principles of using electron-deficient aromatic systems in catalyst design are well-established. For instance, the use of Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) in asymmetric catalysis highlights the importance of electron-withdrawing groups in enhancing catalytic activity. mdpi.com This suggests that catalysts incorporating the 2,6-bis(trifluoromethyl)pyridine moiety could exhibit unique and beneficial properties in asymmetric reactions. mdpi.com
Potential in Photovoltaic Materials Research
Trifluoromethyl groups are known to enhance the performance of organic electronic materials by improving their stability, solubility, and electron-accepting properties. These characteristics are highly desirable for applications in organic photovoltaics (OPVs). While research on this compound in this specific context is emerging, studies on related trifluoromethyl-substituted heterocyclic compounds have demonstrated their potential.
For example, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and investigated for their application in bulk heterojunction solar cells. mdpi.com These materials exhibit favorable optical and electronic properties, and their incorporation into photovoltaic devices has shown promising results in terms of power conversion efficiency. mdpi.comresearchgate.net The insights gained from these studies suggest that derivatives of this compound could also serve as valuable components in organic solar cells. The electron-withdrawing nature of the trifluoromethyl groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, which is beneficial for electron transport and can lead to higher open-circuit voltages in OPV devices.
The bromine atom in this compound provides a convenient handle for further functionalization, allowing for the synthesis of a variety of π-conjugated materials. Through cross-coupling reactions, different aromatic and heteroaromatic units can be attached to the pyridine core, enabling the fine-tuning of the optical and electronic properties of the resulting materials for optimal performance in photovoltaic applications.
Development of Functionalized Derivatives for Specific Research Endeavors
The reactivity of the bromine atom in this compound makes it a key starting material for the synthesis of a wide range of functionalized derivatives. This versatility allows researchers to tailor the properties of the molecule for specific applications in medicinal chemistry, materials science, and agrochemistry.
One of the most common strategies for derivatization is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 3-position of the pyridine ring. These modifications can dramatically alter the biological activity or material properties of the parent compound.
Nucleophilic aromatic substitution (SNAr) is another powerful tool for the functionalization of this pyridine derivative. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl groups, facilitates the displacement of the bromine atom by a variety of nucleophiles, including amines, alkoxides, and thiolates. This allows for the introduction of a wide range of functional groups, further expanding the chemical space accessible from this versatile building block.
The development of these functionalized derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery and for the rational design of new materials with tailored properties. acs.org The ability to systematically modify the structure of this compound and evaluate the impact of these changes on its function is a key driver of its importance in chemical research.
Future Research Directions and Emerging Trends
Development of Novel, Sustainable, and Green Synthetic Routes
The future of synthesizing 3-Bromo-2,6-bis(trifluoromethyl)pyridine and its derivatives is intrinsically linked to the principles of green chemistry. Current synthetic approaches often rely on traditional methods that may involve harsh conditions or generate significant waste. The development of more sustainable routes is a critical area of future research.
Key areas of focus will include:
Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green chemistry for its ability to significantly reduce reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. nih.gov Future work could adapt microwave-assisted organic synthesis (MAOS) to the key steps in the production of this compound, potentially leading to more energy-efficient processes.
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, thereby reducing the number of synthetic operations, solvent usage, and waste generation. researchgate.netrasayanjournal.co.in Research into novel MCRs that can construct the highly functionalized pyridine ring of the target molecule or its precursors from simple starting materials is a promising avenue.
Thermo-catalytic Conversion of Renewable Feedstocks: A paradigm shift in chemical manufacturing involves the use of renewable resources. Studies have demonstrated the production of pyridines from glycerol, a byproduct of biodiesel production, using zeolite catalysts. rsc.org While challenging, future research could explore the feasibility of developing pathways from biomass-derived platform molecules to complex pyridines like this compound.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for easier scale-up compared to batch processes. Investigating the synthesis of this compound using flow chemistry could lead to more efficient and reproducible manufacturing processes.
| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.gov |
| Multicomponent Reactions | Increased atom economy, reduced waste, simplified purification. researchgate.netrasayanjournal.co.in |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. rsc.org |
| Flow Chemistry | Enhanced process control, improved safety and scalability. |
Exploration of New Reactivity Modes and Highly Selective Transformations
The trifluoromethyl groups and the bromine atom on the pyridine ring of this compound confer unique reactivity. Future research will focus on harnessing this reactivity to achieve highly selective transformations, which are crucial for the efficient synthesis of complex molecules for applications in pharmaceuticals and materials science. chemistryviews.orgnih.gov
Emerging trends in this area include:
Selective C-H Functionalization: Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized substrates. While trifluoromethylation of pyridines has been explored, developing methods for highly regioselective C-H functionalization at other positions on the this compound ring would be a significant advancement. chemistryviews.org For instance, methods have been developed for the challenging 3-position-selective C–H trifluoromethylation of pyridine rings through nucleophilic activation. chemrxiv.orgelsevierpure.com
Novel Cross-Coupling Reactions: The bromine atom at the 3-position is a versatile handle for cross-coupling reactions. Future research will likely explore the use of novel catalysts and reaction conditions to enable previously challenging cross-coupling transformations, allowing for the introduction of a wider range of functional groups. This compound has been used as a reactant in the synthesis of emopamil-binding protein inhibitors, highlighting its utility in building complex molecular architectures. google.comgoogle.com
Photoredox Catalysis: Light-promoted reactions have emerged as a powerful tool for accessing novel reactivity. acs.org Investigating the photoredox-catalyzed transformations of this compound could unveil new reaction pathways for fluorination, trifluoromethylation, and other functionalizations under mild conditions.
Integration of Advanced Computational Methods for Predictive Chemistry and Reaction Design
The synergy between computational chemistry and experimental synthesis is set to accelerate the discovery and optimization of reactions and molecules. For this compound, computational methods will play a pivotal role in its future development.
Future research directions will involve:
In Silico Design of Derivatives: Computational tools are increasingly used to design novel molecules with desired properties before their synthesis. auctoresonline.orgmalariaworld.org This includes predicting physicochemical properties, drug-likeness, and bioactivity profiles. auctoresonline.org For this compound, this approach can guide the design of new derivatives for specific applications, such as enzyme inhibitors or advanced materials. tandfonline.comnih.gov
Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms. This understanding is crucial for optimizing existing synthetic routes and for the rational design of new catalysts for the selective transformation of this compound.
Pharmacophore Modeling and Virtual Screening: In drug discovery, computational techniques like pharmacophore modeling and virtual screening can be used to identify potential biological targets for derivatives of this compound and to predict their binding modes. nih.govmdpi.com
| Computational Method | Application in this compound Research |
| In Silico Design | Prediction of properties and bioactivity of novel derivatives. auctoresonline.orgmalariaworld.org |
| DFT Calculations | Elucidation of reaction mechanisms and rational catalyst design. |
| Virtual Screening | Identification of potential biological targets and lead compounds. tandfonline.comnih.gov |
Expansion of Applications in Emerging Chemical Technologies and Interdisciplinary Research
The unique electronic properties conferred by the two trifluoromethyl groups make this compound an attractive building block for various advanced applications. nih.gov Future research will focus on expanding its use beyond traditional applications into new and interdisciplinary fields.
Potential areas for exploration include:
Materials Science: Fluorinated compounds are of great interest in materials science for applications in liquid crystals, polymers, and organic electronics. nih.govresearchgate.net The high fluorine content and rigid aromatic core of this compound make it a candidate for the development of new materials with tailored electronic and physical properties.
Medicinal Chemistry and Chemical Biology: The incorporation of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates. nih.gov Future medicinal chemistry research will likely involve the synthesis of libraries of compounds derived from this compound for screening against a wide range of biological targets. The use of fluorine as a probe in ¹⁹F NMR spectroscopy also opens up avenues for its use in chemical biology to study biological processes. nih.gov
Agrochemicals: Trifluoromethyl-containing pyridines are a well-established class of agrochemicals. nih.gov Continued research into derivatives of this compound could lead to the discovery of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
